α4β2* nAChR Affinity and Functional Antagonism vs. Nicotine
Lobeline binds α4β2* nAChRs with high affinity (Ki = 4 nM), comparable to nicotine (Ki = 2 nM), yet fails to activate the receptor in oocyte expression systems and instead functions as an antagonist [1]. This contrasts with nicotine's full agonist activity, highlighting lobeline's value as a non-agonist probe.
| Evidence Dimension | α4β2* nAChR binding affinity (Ki) and functional effect |
|---|---|
| Target Compound Data | Ki = 4 nM; antagonist (no activation of α4β2 expressed receptors) |
| Comparator Or Baseline | Nicotine: Ki = 2 nM; agonist |
| Quantified Difference | 2-fold lower affinity; functional divergence (antagonist vs. agonist) |
| Conditions | [³H]nicotine binding in rat brain membranes; α4β2 receptor activation in frog oocytes |
Why This Matters
Enables studies requiring high-affinity nAChR binding without confounding agonist activity, essential for dissecting nicotinic signaling pathways.
- [1] Damaj, M. I., Patrick, G. S., Creasy, K. R., & Martin, B. R. (1997). Pharmacology of lobeline, a nicotinic receptor ligand. Journal of Pharmacology and Experimental Therapeutics, 282(1), 410–419. View Source
